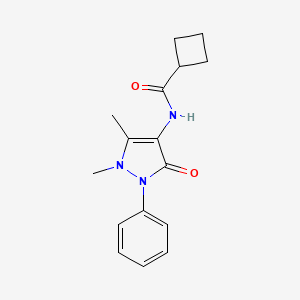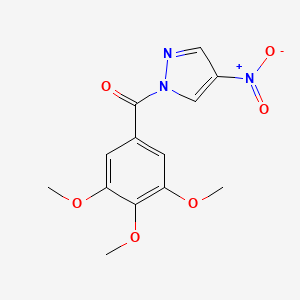![molecular formula C17H14ClNO5 B5739214 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.
作用机制
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid is an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It works by binding to the active site of these enzymes and preventing them from carrying out their normal function. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to bind to proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a more targeted way. However, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can also have off-target effects and can interfere with the function of other enzymes and proteins. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research with 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of new 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid derivatives with improved specificity and potency. Another area of interest is the use of 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in drug discovery, as it has been shown to be a useful tool for identifying new drug targets. Finally, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid could be used to study the role of specific amino acid residues in protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity.
合成方法
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be synthesized through a series of chemical reactions starting with 4-chlorobenzoic acid. The first step is the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with propionic anhydride to form 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid. Finally, the amide bond is formed by reacting 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid with ammonia or an amine.
科学研究应用
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been used extensively in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been used to study the binding of drugs to proteins and to investigate the role of specific amino acid residues in protein-ligand interactions.
属性
IUPAC Name |
4-chloro-2-[(4-propanoyloxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-2-15(20)24-12-6-3-10(4-7-12)16(21)19-14-9-11(18)5-8-13(14)17(22)23/h3-9H,2H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKPWXTLCHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)